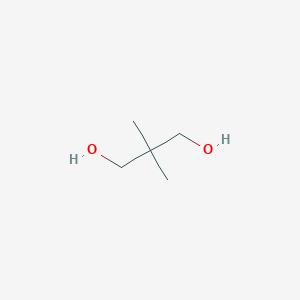![molecular formula C24H14 B033199 Dibenzo[a,e]pyrene CAS No. 192-65-4](/img/structure/B33199.png)
Dibenzo[a,e]pyrene
Overview
Description
Dibenzo[a,e]pyrene is a high molecular weight polycyclic aromatic hydrocarbon with the molecular formula C₂₄H₁₄. It is one of the five isomers of dibenzopyrene, which differ by the arrangement of their aromatic rings. This compound is recognized for its suspected human carcinogenicity and is included in the list of 16 European Union priority polycyclic aromatic hydrocarbons due to its mutagenicity and suspected human carcinogenicity .
Mechanism of Action
Target of Action
Dibenzo[a,e]pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), is known to interact primarily with DNA . It is recognized for its suspected human carcinogenicity . The compound’s primary targets are the DNA molecules in cells, where it forms adducts, leading to mutations and potentially cancer .
Mode of Action
Biochemical Pathways
This compound is biosynthesized via the polyketide pathway in microorganisms or metabolized from plant-derived ellagitannins and ellagic acid by intestinal bacteria . The formation of DNA adducts by the ultimate carcinogenic intermediate of this compound is a key step in its biochemical pathway .
Result of Action
The primary result of this compound’s action is the formation of DNA adducts, which can lead to mutations in the DNA sequence . These mutations can disrupt normal cellular processes and lead to uncontrolled cell growth, potentially resulting in cancer .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. Primary sources of this compound in the environment are combustion of wood and coal, gasoline and diesel exhaust, and tires . These environmental sources can influence the levels of exposure to this compound, thereby affecting its action and potential health effects .
Biochemical Analysis
Biochemical Properties
Dibenzo[a,e]pyrene plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is metabolized by cytochrome P450 enzymes, particularly CYP1A1, which converts it into reactive intermediates . These intermediates can form adducts with DNA, leading to mutations and potential carcinogenesis . Additionally, this compound interacts with proteins involved in the detoxification process, such as glutathione S-transferase, which helps in conjugating the reactive intermediates to glutathione, facilitating their excretion .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage . This compound also affects cell signaling pathways, including the activation of the p53 pathway, which is involved in cell cycle regulation and apoptosis . Furthermore, this compound influences gene expression by upregulating the expression of genes involved in inflammation and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor (AhR), which translocates to the nucleus and activates the transcription of target genes involved in xenobiotic metabolism . The reactive intermediates formed during its metabolism can bind covalently to DNA, forming DNA adducts that can lead to mutations . Additionally, this compound can inhibit or activate various enzymes, such as cytochrome P450s, influencing their activity and altering metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is relatively stable under standard conditions but can degrade under certain environmental conditions, such as exposure to light and oxygen . Long-term exposure to this compound has been shown to cause cumulative metabolic effects, including alterations in amino acid, carbohydrate, and lipid metabolism . These changes can impact cellular function and lead to adverse health outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce metabolic changes without causing significant toxicity . At high doses, this compound can cause severe toxic effects, including the development of tumors in various organs . Studies have shown that a single high dose of this compound can lead to aggressive T-cell lymphoma and lung and liver cancer in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . It undergoes oxidative metabolism to form reactive intermediates, which can be further metabolized by enzymes such as epoxide hydrolase and glutathione S-transferase . These metabolic processes result in the formation of detoxified products that are excreted from the body . The metabolic pathways of this compound also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitates its distribution in the bloodstream . Additionally, this compound can interact with cellular transporters, influencing its uptake and localization within cells . The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the endoplasmic reticulum, where it undergoes metabolic activation by cytochrome P450 enzymes . Additionally, this compound can localize to the nucleus, where it interacts with DNA and forms adducts . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo[a,e]pyrene can be synthesized through a high-temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism. This involves the gas-phase reaction of the phenyl radical (C₆H₅˙) with triphenylene (C₁₈H₁₂), utilizing photoelectron photoion coincidence spectroscopy combined with electronic structure calculations .
Industrial Production Methods: it can be produced as a byproduct of combustion processes, such as the burning of wood, coal, gasoline, and diesel .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[a,e]pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts vigorously with strong oxidizing agents, sometimes resulting in explosions . It can also react exothermically with bases and diazo compounds .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dibenzo[a,e]pyrene has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Comparison with Similar Compounds
Dibenzo[a,e]pyrene is one of five isomers of dibenzopyrene, which include:
- Dibenzo[a,h]pyrene
- Dibenzo[a,i]pyrene
- Dibenzo[a,l]pyrene
- Dibenzo[e,l]pyrene
Uniqueness: this compound is unique in its specific arrangement of aromatic rings, which influences its chemical reactivity and biological activity. Compared to other isomers, it has distinct mutagenic and carcinogenic properties, making it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons on human health .
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-1(22),2,4,6,8,10,12(24),13,15(23),16,18,20-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-17-16(6-1)14-22-19-10-4-3-9-18(19)20-11-5-7-15-12-13-21(17)24(22)23(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHMWBNEMFNJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC=C5C6=CC=CC(=C64)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052690 | |
| Record name | Dibenzo(a,e)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,e)pyrene appears as yellow crystals. Water insoluble., Pale yellow solid; [HSDB] Pale yellow solid; Insoluble in water; [MSDSonline] | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18203 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo(a,e)pyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in ethanol, acetone, benzene, acetic acid; soluble in toluene and concentrated sulfuric acid | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow needles from xylene, Yellow crystals | |
CAS No. |
192-65-4 | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18203 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo[a,e]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,e)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(a,e)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphtho[1,2,3,4-def]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAC8PEK62H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
244.4 °C | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DB[a,e]P interact with biological systems at the molecular level?
A1: While the provided research focuses primarily on DB[a,e]P's presence in environmental samples and analytical methods for its detection, some studies suggest that PAHs, including dibenzopyrenes, exert their carcinogenic effects through metabolic activation. This process involves enzymatic transformation into reactive metabolites that can bind to DNA, potentially leading to mutations and tumor initiation. [, , ]
Q2: What are the downstream effects of DB[a,e]P exposure in biological systems?
A2: The research highlights the carcinogenicity of certain PAHs, including dibenzopyrenes. While specific downstream effects of DB[a,e]P are not extensively discussed, other dibenzopyrene isomers are known to induce tumors in animal models. It is plausible that DB[a,e]P may share similar toxicological properties due to its structural similarity. [, , , , ]
Q3: What is the molecular formula and weight of DB[a,e]pyrene?
A3: The molecular formula of DB[a,e]pyrene is C24H14, and its molecular weight is 302.37 g/mol. [, , ]
Q4: What spectroscopic techniques are useful for identifying and characterizing DB[a,e]pyrene?
A4: Several spectroscopic methods are valuable for DB[a,e]pyrene analysis, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies compounds based on their mass-to-charge ratio, allowing for the detection and quantification of DB[a,e]P in complex mixtures. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, such as ultraviolet-visible (UV-Vis) or fluorescence detectors, HPLC enables separation and quantification of DB[a,e]P in environmental and food samples. [, , , , , ]
- Fluorescence Spectroscopy: DB[a,e]P exhibits characteristic fluorescence properties that can be exploited for its detection and quantification, particularly at low concentrations. Techniques like Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) enhance sensitivity and selectivity for DB[a,e]pyrene analysis. [, , , ]
Q5: Is there information on the compatibility and stability of DB[a,e]pyrene with various materials and under different conditions?
A5: The provided research primarily focuses on DB[a,e]pyrene's presence in environmental samples and analytical methods. Information regarding its compatibility with specific materials or stability under various conditions is limited within these studies.
Q6: Does the research provide any insights into the catalytic properties or applications of DB[a,e]pyrene?
A6: The research does not delve into the catalytic properties or potential applications of DB[a,e]pyrene.
Q7: Have computational methods been used to study DB[a,e]pyrene?
A7: Yes, computational chemistry techniques, specifically semi-empirical methods like AM1 (Austin Model 1), have been employed to investigate the electronic structure and properties of DB[a,e]pyrene. These calculations provide insights into charge distribution within the molecule, which can be relevant for understanding its reactivity and potential interactions with biological systems. [, ]
Q8: How does the structure of DB[a,e]pyrene relate to its biological activity?
A8: While specific SAR studies for DB[a,e]pyrene are not detailed in the provided research, it's important to note that PAHs, in general, exhibit a relationship between their structure and carcinogenic potency. Factors such as the number of aromatic rings, the presence of bay regions (structural features associated with increased reactivity), and the overall size and shape of the molecule can influence their interactions with biological systems. [, , ]
Q9: Is there information available on the stability of DB[a,e]pyrene under different conditions or on formulation strategies?
A9: The provided research does not discuss the stability of DB[a,e]pyrene under various conditions or explore formulation strategies.
Q10: What are the regulatory implications of DB[a,e]pyrene's presence in the environment?
A10: While DB[a,e]pyrene is not explicitly regulated, its presence in environmental samples raises concerns due to the well-established carcinogenicity of other dibenzopyrene isomers. Regulatory agencies worldwide, including the United States Environmental Protection Agency (EPA) and the European Union (EU), have established guidelines and limits for certain PAHs in air, water, and food products to mitigate potential health risks. [, , , , ]
Q11: How do existing regulations address the risks posed by PAHs like DB[a,e]pyrene?
A11: Regulatory frameworks often focus on monitoring and controlling the levels of specific indicator PAHs, such as benzo[a]pyrene (BaP), to assess the overall carcinogenic potential of complex PAH mixtures. The rationale behind this approach is that the presence of BaP often correlates with the presence of other carcinogenic PAHs, providing a way to manage the risks associated with these compounds. [, , , , , , ]
Q12: Does the research provide data on the pharmacokinetics or pharmacodynamics of DB[a,e]pyrene?
A12: The provided research primarily focuses on DB[a,e]pyrene's presence in environmental samples and analytical methods for its detection and quantification. Data regarding its pharmacokinetics or pharmacodynamics is not discussed in these studies.
Q13: Are there any studies on the in vitro or in vivo efficacy of DB[a,e]pyrene?
A13: The research does not provide information regarding the in vitro or in vivo efficacy of DB[a,e]pyrene. The studies primarily focus on its occurrence in various environmental matrices, analytical techniques for its detection and quantification, and its potential environmental impact.
Q14: Does the research provide information about resistance mechanisms or cross-resistance related to DB[a,e]pyrene?
A14: The research does not explore resistance mechanisms or cross-resistance related to DB[a,e]pyrene.
Q15: What are the known toxicological properties of DB[a,e]pyrene?
A15: While specific toxicological data for DB[a,e]pyrene is limited within the provided research, it is classified as a high molecular weight PAH, and its structural similarity to other carcinogenic dibenzopyrene isomers raises significant concerns. [, , , ]
Q16: What are the potential long-term health effects of DB[a,e]pyrene exposure?
A16: The research highlights the carcinogenicity of certain PAHs. While long-term effects of DB[a,e]pyrene are not specifically discussed, it is plausible that chronic exposure could increase cancer risks based on the known properties of related compounds. [, , , , ]
Q17: Does the research discuss any drug delivery or targeting strategies related to DB[a,e]pyrene?
A17: The research does not discuss drug delivery or targeting strategies for DB[a,e]pyrene. The focus is on its environmental presence, analytical methods, and potential toxicological implications.
Q18: Are there any specific biomarkers associated with DB[a,e]pyrene exposure or effects?
A18: The research does not delve into biomarkers related to DB[a,e]pyrene exposure or its effects.
Q19: What analytical techniques are commonly employed to detect and quantify DB[a,e]pyrene?
A19: Several techniques are commonly used, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies DB[a,e]pyrene based on its mass-to-charge ratio, enabling its detection and quantification in complex environmental and biological matrices. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, such as ultraviolet-visible (UV-Vis) or fluorescence detectors, HPLC allows for the separation and sensitive quantification of DB[a,e]pyrene in various samples. [, , , , , ]
- Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS): This highly sensitive and selective fluorescence technique is particularly valuable for analyzing DB[a,e]pyrene at trace levels in complex samples. [, , , ]
Q20: Where is DB[a,e]pyrene commonly found in the environment, and what are its sources?
A20: DB[a,e]pyrene has been detected in various environmental matrices, including:
- Air: It can be present in both gaseous and particulate phases of ambient air, primarily originating from incomplete combustion processes such as vehicle exhaust, industrial emissions, and biomass burning. [, , , ]
- Soil: DB[a,e]pyrene can accumulate in soil, often near industrial areas, roadways, or sites with historical contamination from fossil fuel combustion. [, ]
- Water: This compound can enter water bodies through atmospheric deposition, runoff from contaminated land, and industrial discharges. []
Q21: What are the key considerations for validating analytical methods for DB[a,e]pyrene determination?
A21: Method validation is crucial for ensuring the reliability and accuracy of analytical data. Key considerations for DB[a,e]pyrene analysis include:
- Selectivity: The method should be able to distinguish DB[a,e]pyrene from other compounds in the sample matrix. This is particularly critical in complex environmental or biological samples where numerous interfering substances may be present. [, , , ]
- Sensitivity: The method should be sensitive enough to detect and quantify DB[a,e]pyrene at the levels relevant to the study. This is especially important for environmental monitoring, where trace level detection is often required. [, , , , ]
Q22: What quality control measures are essential when analyzing DB[a,e]pyrene?
A22: Maintaining stringent quality control is paramount in analytical chemistry to ensure the accuracy, reliability, and traceability of results. Specific measures relevant to DB[a,e]pyrene analysis include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















